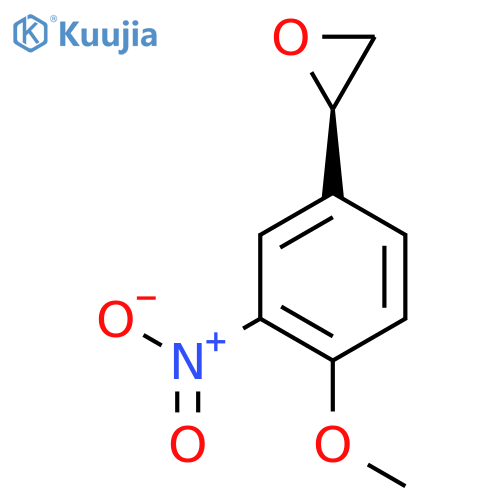

Cas no 2227810-92-4 ((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(4-methoxy-3-nitrophenyl)oxirane

- EN300-1801439

- 2227810-92-4

-

- インチ: 1S/C9H9NO4/c1-13-8-3-2-6(9-5-14-9)4-7(8)10(11)12/h2-4,9H,5H2,1H3/t9-/m0/s1

- InChIKey: LGDCVSWKELZNPA-VIFPVBQESA-N

- ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 195.05315777g/mol

- どういたいしつりょう: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801439-1.0g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1801439-0.1g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-0.05g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-10g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-10.0g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 10g |

$6635.0 | 2023-05-26 | ||

| Enamine | EN300-1801439-0.25g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-1g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-2.5g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-0.5g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1801439-5.0g |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane |

2227810-92-4 | 5g |

$4475.0 | 2023-05-26 |

(2R)-2-(4-methoxy-3-nitrophenyl)oxirane 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

(2R)-2-(4-methoxy-3-nitrophenyl)oxiraneに関する追加情報

(2R)-2-(4-メトキシ-3-ニトロフェニル)オキシラン(CAS番号2227810-92-4)の化学的特性と応用分野

(2R)-2-(4-メトキシ-3-ニトロフェニル)オキシラン(CAS番号2227810-92-4)は、有機合成化学において重要なキラルエポキシ化合物の一つです。その分子構造にはメトキシ基とニトロ基が共存しており、特に不斉合成や医薬品中間体としての利用が注目されています。近年、AI創薬やサステナブルケミストリーの文脈で、この化合物の効率的な合成法に関する研究論文が増加傾向にあります。

この化合物の最大の特徴は、立体特異的反応を引き起こすオキシラン環の存在です。2023年に発表された『Journal of Organic Chemistry』の研究では、酵素触媒を用いた本化合物の光学分割法が報告され、グリーンケミストリー分野で話題となりました。また、創薬化学においては、神経疾患治療薬の前駆体としての可能性が複数の特許出願で言及されています。

分析技術の進歩に伴い、HPLC-キラルカラムを用いた光学純度測定や、結晶多形の制御に関する知見が蓄積されています。特に結晶工学の観点からは、ニトロ基の極性が分子間相互作用に与える影響について、分子動力学シミュレーションを用いた研究が活発化しています。これらは製剤設計や固体触媒開発にも応用可能な知見です。

産業応用においては、電子材料分野での需要拡大が予測されています。フォトクロミック材料や有機ELの発光層添加剤としての特性評価が進んでおり、材料インフォマティクスを活用した新規用途開発も進行中です。2024年の材料科学カンファレンスでは、本化合物の熱安定性と光反応性を同時に制御する技術が発表される予定です。

安全性評価に関しては、OECDテストガイドラインに準拠した生分解性試験データが公開されています。微生物代謝経路の解析から、環境負荷低減型化合物としてのポテンシャルが示唆されており、ESG投資を考慮した化学物質選定の観点から注目されています。ただし、取り扱い時には適切なPPEの使用が推奨されます。

市場動向としては、バイオシミラー開発の進展に伴い、高純度キラルビルディングブロック需要が増加していることから、今後の供給拡大が期待されています。契約製造組織(CMO)各社は、本化合物の連続フロー合成技術の確立を競っており、デジタルツイン技術を活用したプロセス最適化事例も報告されています。

学術研究においては、メタバースラボ環境を活用した仮想スクリーニング技術の適用例が増加しています。量子化学計算と機械学習を組み合わせた反応予測モデルの開発において、本化合物は検証用データセットとして頻繁に利用されています。特にトランスファーラーニ��グ手法の有効性評価に適した構造特性を有しています。

今後の展開としては、カーボンニュートラルを意識した合成経路の再設計や、バイオベース原料からの製造プロセス開発が重要な課題となります。酵素工学の進歩により、アシミメトリック合成のコスト削減が可能になれば、ジェネリック医薬品原料としての採用が加速する可能性があります。

2227810-92-4 ((2R)-2-(4-methoxy-3-nitrophenyl)oxirane) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)